molecular formula C14H11N3O2 B2474546 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 929975-85-9

1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2474546
CAS No.: 929975-85-9
M. Wt: 253.261
InChI Key: AGYISJXWVIAJSA-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

The primary target of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme . NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in cellular metabolism and energy production.

Mode of Action

This compound acts as an inhibitor of the NAMPT enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of nicotinamide to nicotinamide mononucleotide, a key step in the NAD biosynthesis pathway. This inhibition disrupts the cellular metabolism and energy production.

Preparation Methods

The synthesis of 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the condensation of a preformed pyrazole with a pyridine derivative. One common method includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach involves the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Industrial production methods often optimize these reactions for higher yields and scalability.

Chemical Reactions Analysis

1-Benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

1-Benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be compared to other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and chemical reactivity.

Properties

IUPAC Name

1-benzylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19)12-6-11-8-16-17(13(11)15-7-12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYISJXWVIAJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929975-85-9
Record name 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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